molecular formula C6H4N4O4 B1346690 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole CAS No. 3775-55-1

2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole

Cat. No.: B1346690
CAS No.: 3775-55-1
M. Wt: 196.12 g/mol
InChI Key: VTWQUFUBSCXPOW-UHFFFAOYSA-N
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Description

2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole, commonly known as ANFO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. ANFO is a nitrofurazone derivative and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Properties

2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole and its derivatives have demonstrated strong antibacterial properties. For instance, compounds synthesized from this chemical exhibit significant antibacterial activity against Staphylococcus aureus, a common bacterial pathogen. This indicates its potential as a candidate for developing new antibacterial agents (Hirao & Kato, 1971). Similarly, another study found that certain derivatives of this compound showed substantial antimicrobial activity against a broad range of bacteria and fungi, as well as several protozoa, highlighting its potential in treating various infectious diseases (Gadebusch & Basch, 1974).

Chemotherapeutic Potential

Research has also explored the chemotherapeutic potential of this compound derivatives. Compounds like alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide have been synthesized for testing against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Mir, Siddiqui, & Comrie, 1991). This highlights the potential of these compounds in developing new treatments for tuberculosis.

Applications in Analyzing Cellular Hypoxia

Another interesting application of this compound is in the field of cellular biology. Fluorescent derivatives of this compound have been used as probes for identifying hypoxic cells in cancer research. These compounds bind to mammalian cells in a manner dependent on the ambient oxygen concentration, making them useful in studying cellular responses to hypoxia (Olive & Durand, 1983).

Synthesis of Furan Compounds

Additionally, this compound plays a role in the synthesis of various furan compounds, which have diverse applications in chemistry and pharmacology. Studies have shown that this compound can be used to synthesize different furan derivatives, indicating its utility in organic synthesis and drug development (Hirao, Kato, & Hirota, 1971).

Biochemical Analysis

Biochemical Properties

2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitroreductase enzymes, which reduce the nitro group to an amino group, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to mutagenic and cytotoxic effects . Additionally, this compound has been shown to inhibit certain bacterial enzymes, making it a potential antibacterial agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . Moreover, this compound has been observed to modulate the expression of genes involved in the stress response, DNA repair, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and proteins, forming adducts that can interfere with their normal functions . The compound also inhibits the activity of certain enzymes by binding to their active sites, leading to enzyme inactivation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent cellular damage and alterations in cellular function. These effects are often dose-dependent and can vary based on the experimental conditions.

Properties

IUPAC Name

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O4/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWQUFUBSCXPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020058
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3775-55-1
Record name 1,3,4-Oxadiazole, 2-amino-5-(5-nitro-2-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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